White-Chen catalyst

Catalog No.
S3463365
CAS No.
959395-10-9
M.F
C24H32F12FeN6Sb2
M. Wt
931.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
White-Chen catalyst

CAS Number

959395-10-9

Product Name

White-Chen catalyst

IUPAC Name

acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine

Molecular Formula

C24H32F12FeN6Sb2

Molecular Weight

931.9 g/mol

InChI

InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12/t19-,20-;;;;;;;;;;;;;;;;;/m0................./s1

InChI Key

XUNWHBGEOCZDBX-CGOGJHNFSA-B

SMILES

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2]

Canonical SMILES

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2]

Isomeric SMILES

CC#N.CC#N.C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2]

The White-Chen catalyst, also known as the Fe(R,R-PDP) White-Chen catalyst, is an iron-based coordination complex developed by Professor M. Christina White and her graduate student Mark S. Chen in 2007. This catalyst is primarily utilized in organic synthesis for the selective oxidation of aliphatic sp³ C-H bonds, a process that has traditionally been challenging due to the inert nature of these bonds. The catalyst features an iron(II) center coordinated with a bis(pyridine) diamine ligand, specifically (2S,2'S)-N,N'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine (R,R-PDP), and two acetonitrile molecules, with hexafluoroantimonate anions balancing the positive charge on the iron .

The White-Chen catalyst is notable for its ability to facilitate C-H bond oxidation under mild conditions, allowing for greater predictability and selectivity in organic synthesis compared to traditional methods that often require harsh conditions or directing groups.

C-H Bond Oxidation

A key application of the White-Chen catalyst lies in its ability to selectively oxidize C-H bonds in organic molecules. C-H bonds are typically considered unreactive due to their high bond dissociation energy. However, the White-Chen catalyst facilitates this process under mild reaction conditions, allowing researchers to target specific C-H bonds within a molecule, which can be challenging using traditional methods. This ability is particularly valuable for the synthesis of complex organic molecules, where precise control over functional group placement is crucial.

Directing Group Effect

The White-Chen catalyst demonstrates remarkable selectivity due to its interaction with directing groups present in the substrate molecule. These directing groups, often functional groups like carboxylic acids or amides, coordinate with the iron center of the catalyst, directing the oxidation to occur at a specific C-H bond adjacent to the directing group. This directing group effect allows researchers to achieve predictable and efficient C-H oxidation, even in complex molecules with multiple potential reaction sites.

Applications in Natural Product Synthesis

The ability of the White-Chen catalyst to perform selective C-H oxidation makes it a valuable tool in the synthesis of natural products, which are often complex molecules with intricate structures. Researchers can utilize this catalyst to introduce functional groups at specific locations within natural product scaffolds, enabling the creation of analogs or derivatives with desired biological properties. This approach has shown promise in the development of new drugs and therapeutic agents.

The primary reaction facilitated by the White-Chen catalyst involves the oxidation of aliphatic sp³ C-H bonds using hydrogen peroxide as the oxidant. The general reaction can be represented as follows:

RH+H2O2White Chen CatalystROH+H2OR-H+H_2O_2\xrightarrow{\text{White Chen Catalyst}}R-OH+H_2O

In this equation, RHR-H represents an organic molecule containing the targeted C-H bond, while ROHR-OH denotes the corresponding alcohol product resulting from the oxidation. The mechanism of action involves the formation of an iron-oxo intermediate that abstracts a hydrogen atom from the C-H bond, leading to the generation of a carbon-centered radical, which then recombines with an iron-hydroxide species to yield the oxidized product .

The synthesis of the White-Chen catalyst involves several key steps:

  • Ligand Preparation: The ligand (R,R-PDP) is synthesized through a series of organic reactions.
  • Coordination with Iron: The prepared ligand is coordinated with iron(II) in the presence of acetonitrile and hexafluoroantimonate to form the final catalyst complex.
  • Catalyst Formation: This process typically occurs under controlled conditions to ensure proper coordination and stability of the resulting complex.

Details regarding proprietary synthesis methods may not be publicly available, but general methodologies are documented in scientific literature.

The White-Chen catalyst has significant applications in organic chemistry, particularly in:

  • Selective C-H Oxidation: It allows for targeted oxidation of specific C-H bonds within complex molecules, which is crucial for synthesizing intricate organic compounds.
  • Natural Product Synthesis: The ability to introduce functional groups at precise locations within natural product scaffolds aids in creating analogs or derivatives with desired biological properties .
  • Drug Development: Researchers utilize this catalyst to streamline synthetic routes for potential therapeutic agents by enabling selective modifications at specific sites within drug candidates .

Interaction studies involving the White-Chen catalyst focus on its ability to coordinate with various functional groups present in substrates. For instance, carboxylic acids can act as directing groups that enhance selectivity during oxidation reactions by coordinating with the iron center, thereby favoring specific C-H bonds for oxidation . This directing group effect significantly influences reaction outcomes and product distributions.

The uniqueness of the White-Chen catalyst lies in its high selectivity and efficiency for aliphatic sp³ C-H bond oxidation. Several similar compounds include:

  • Fe(S,S-PDP) White-Chen Catalyst: An enantiomer of the White-Chen catalyst with similar properties but different stereochemistry.
  • Fe(CF₃-PDP) Catalyst: A variant featuring a trifluoromethyl group that alters electronic properties and selectivity.
  • Dihydroxylation Catalysts: Such as dirhodium catalysts that also target C-H bonds but typically focus on different types of transformations.

Comparison Table

CompoundCentral MetalLigand TypeSelectivity Focus
Fe(R,R-PDP) White-Chen CatalystIron(II)Bis(pyridine) diamineAliphatic sp³ C-H bonds
Fe(S,S-PDP)Iron(II)Bis(pyridine) diamineAliphatic sp³ C-H bonds
Fe(CF₃-PDP)Iron(II)Trifluoromethyl-substituted ligandVaried electronic properties
Dirhodium CatalystsDirhodiumVarious ligandsSelective C-C bond formation

The White-Chen catalyst stands out due to its ability to perform highly selective oxidations based on subtle electronic differences within substrates, making it a powerful tool in modern synthetic organic chemistry.

Hydrogen Bond Acceptor Count

20

Exact Mass

931.99265 g/mol

Monoisotopic Mass

929.99224 g/mol

Heavy Atom Count

45

Wikipedia

White-Chen Catalyst

Dates

Modify: 2023-08-19

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